Desmethylxanthohumol Desmethylxanthohumol Desmethylxanthohumol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2', 4', and 6' and a 3-methylbut-2-en-1-yl group at position 3'. It has a role as a plant metabolite. It is a member of chalcones and a 2-acyl-4-prenylphloroglucinol. It is functionally related to a trans-chalcone. It is a conjugate acid of a desmethylxanthohumol(1-).
Desmethylxanthohumol is a natural product found in Humulus lupulus, Helichrysum dregeanum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 115063-39-3
VCID: VC20886814
InChI: InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/b10-6+
SMILES: CC(=CCC1=C(C=C(C(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)O)C
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol

Desmethylxanthohumol

CAS No.: 115063-39-3

Cat. No.: VC20886814

Molecular Formula: C20H20O5

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Desmethylxanthohumol - 115063-39-3

Specification

Description Desmethylxanthohumol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2', 4', and 6' and a 3-methylbut-2-en-1-yl group at position 3'. It has a role as a plant metabolite. It is a member of chalcones and a 2-acyl-4-prenylphloroglucinol. It is functionally related to a trans-chalcone. It is a conjugate acid of a desmethylxanthohumol(1-).
Desmethylxanthohumol is a natural product found in Humulus lupulus, Helichrysum dregeanum, and other organisms with data available.
CAS No. 115063-39-3
Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
IUPAC Name (E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Standard InChI InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/b10-6+
Standard InChI Key FUSADYLVRMROPL-UXBLZVDNSA-N
Isomeric SMILES CC(=CCC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
SMILES CC(=CCC1=C(C=C(C(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)O)C
Canonical SMILES CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C

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